molecular formula C4H11NO2 B3046390 2-(Aminooxy)-2-methylpropan-1-ol CAS No. 123972-36-1

2-(Aminooxy)-2-methylpropan-1-ol

Cat. No.: B3046390
CAS No.: 123972-36-1
M. Wt: 105.14 g/mol
InChI Key: UKQGSVWBONLFAR-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Aminooxy Chemistry

The unique reactivity of molecules containing an atom with a lone pair of electrons adjacent (in the alpha position) to a nucleophilic center was first systematically observed in the 1960s. acs.orgwikipedia.orgnih.gov In 1960, Jencks and Carriuolo conducted experiments on the reaction of p-nitrophenyl acetate (B1210297) with various nucleophiles and noted that some, like hydroxylamine (B1172632), reacted much faster than their basicity would predict. acs.orgwikipedia.org This phenomenon was termed the "alpha effect" by Edwards and Pearson in 1962. acs.orgnih.gov This effect explains the enhanced nucleophilicity of the aminooxy group, where the oxygen atom's lone pair is adjacent to the nucleophilic nitrogen. nih.gov

This fundamental understanding laid the groundwork for the evolution of aminooxy chemistry. The reaction between an aminooxy moiety and a carbonyl group (an aldehyde or ketone) to form an oxime is known as oximation. louisville.eduwikipedia.org This reaction is highly efficient and can be performed under mild conditions, including in water, making it a powerful tool for chemists. louisville.edu

In recent decades, the application of this chemistry has expanded significantly, particularly with the advent of "click chemistry," a concept that emphasizes reactions that are modular, high-yielding, and simple to perform. acs.orgnih.gov Oximation is considered a versatile click chemistry coupling. louisville.edu This has led to the development of strategies like Aminooxy Click Chemistry (AOCC) for creating complex bioconjugates, such as modifying nucleic acids for therapeutic purposes. acs.orgnih.gov The synthesis of various aminooxy-functionalized building blocks has become a focus, enabling the creation of novel materials and bioactive molecules. louisville.eduiris-biotech.denih.gov

Classification and Structural Features of Aminooxy Alcohols

Amino alcohols, also known as alkanolamines, are a broad class of organic compounds containing both an amine (-NH₂) and a hydroxyl (-OH) functional group. alfa-chemistry.comwikipedia.org Their dual functionality makes them valuable as solvents, intermediates, and bases. alfa-chemistry.com They are typically classified based on the relative positions of the amino and hydroxyl groups along the alkane backbone. wikipedia.org

ClassificationDescriptionExample
1,2-Amino Alcohols The amino and hydroxyl groups are on adjacent carbon atoms. These are an important class used in synthesis and as chiral auxiliaries. wikipedia.orgEthanolamine
1,3-Amino Alcohols The functional groups are separated by one carbon atom. They are found in several bioactive molecules. wikipedia.org3-Amino-1-propanol
1,4-Amino Alcohols and beyond The functional groups are further separated on the carbon chain.5-Amino-1-pentanol

Aminooxy alcohols are a specialized subclass of amino alcohols where the nitrogen atom is part of an aminooxy group (-ONH₂). 2-(Aminooxy)-2-methylpropan-1-ol is a 1,2-aminooxy alcohol.

The key structural features of 2-(Aminooxy)-2-methylpropan-1-ol are:

The Aminooxy Group (-ONH₂): This group is responsible for the molecule's most significant reactivity. Due to the alpha effect, the nitrogen atom is highly nucleophilic. wikipedia.orgnih.goviris-biotech.de It reacts chemoselectively with aldehydes and ketones to form a stable oxime bond. louisville.edubiotium.com This reaction is rapid and can be catalyzed by aniline (B41778) under mild pH conditions. biotium.com

The Primary Alcohol (-CH₂OH): The hydroxyl group provides a site for further chemical modification, such as esterification or etherification. It also contributes to the molecule's polarity.

The Gem-Dimethyl Group (C(CH₃)₂): The two methyl groups on the second carbon atom create steric hindrance around the aminooxy group, which can influence its reactivity and the stability of its derivatives.

Significance of 2-(Aminooxy)-2-methylpropan-1-ol as a Multifunctional Chemical Entity

The true value of a molecule in synthetic chemistry often lies in its ability to act as a versatile or multifunctional building block. nih.govacs.orgrsc.orgrsc.orgvideolectures.net These are molecules that contain multiple reactive sites, allowing for the stepwise or simultaneous construction of more complex structures. 2-(Aminooxy)-2-methylpropan-1-ol (CAS Number: 123972-36-1) perfectly fits this description, deriving its significance from the combination of its distinct functional groups. sigmaaldrich.comlookchem.comchemsrc.combldpharm.com

While specific research findings on 2-(Aminooxy)-2-methylpropan-1-ol are limited, its potential significance can be inferred from the well-understood chemistry of its constituent parts. The EPA's CompTox Chemicals Dashboard lists predicted uses for it as an antimicrobial and a heat stabilizer, though it notes a lack of collected data on its functional use. epa.gov

The primary significance of this compound stems from its role as a bifunctional linker and synthetic intermediate:

Chemoselective Ligation: The aminooxy group provides a highly reactive and selective handle for conjugation. Its reaction with aldehydes and ketones to form stable oxime bonds is a cornerstone of bioconjugation, used to link molecules to proteins, peptides, and sugars. iris-biotech.debiotium.com This allows for the construction of complex bioactive molecules and functional materials. louisville.edu

Structural Scaffolding: The 2-methylpropan-1-ol backbone provides a simple, stable, and sterically defined scaffold. The primary alcohol offers a secondary point for chemical modification, enabling the creation of branched or more elaborate molecular architectures. The steric bulk from the gem-dimethyl groups can influence the properties of the final products, a feature often exploited in the design of catalysts and specialty polymers.

Below is a table comparing the physicochemical properties of 2-(Aminooxy)-2-methylpropan-1-ol with its more commonly known analog, 2-Amino-2-methylpropan-1-ol. The data for the aminooxy compound is based on predictions, highlighting its status as a less-studied chemical entity.

Table of Physicochemical Properties

Property 2-(Aminooxy)-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol
CAS Number 123972-36-1 sigmaaldrich.comchemsrc.com 124-68-5 chemicalbook.comnih.govwikipedia.orgosha.gov
Molecular Formula C₄H₁₁NO₂ sigmaaldrich.com C₄H₁₁NO chemicalbook.comnih.govosha.gov
Molecular Weight 105.14 g/mol sigmaaldrich.com 89.14 g/mol nih.gov
Boiling Point Predicted 165 °C chemicalbook.com
Melting Point Predicted 24-28 °C chemicalbook.com

| Density | Predicted | 0.934 g/mL at 25 °C chemicalbook.com |

The combination of a highly reactive aminooxy group for selective coupling and a simple, modifiable alcohol backbone makes 2-(Aminooxy)-2-methylpropan-1-ol a significant, albeit under-explored, multifunctional building block with potential applications in material science, medicinal chemistry, and the development of complex molecular systems.

Properties

IUPAC Name

2-aminooxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(2,3-6)7-5/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGSVWBONLFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558561
Record name 2-(Aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123972-36-1
Record name 2-(Aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminooxy 2 Methylpropan 1 Ol and Analogous Aminooxy Alcohols

Strategic Approaches to the Synthesis of Aminooxy Functionality

The introduction of the aminooxy group (-O-NH₂) presents a unique synthetic challenge due to its inherent reactivity. The nitrogen atom, influenced by the adjacent oxygen, exhibits enhanced nucleophilicity, a phenomenon known as the alpha effect. nih.gov This heightened reactivity necessitates careful strategic planning to achieve selective and high-yielding transformations.

Preparation of N-Protected Aminooxy Precursors

A cornerstone of aminooxy alcohol synthesis is the use of N-protected precursors. This strategy temporarily masks the reactive aminooxy group, preventing unwanted side reactions during the construction of the carbon skeleton and the introduction of other functional groups. Common protecting groups for the aminooxy moiety include tert-Butoxycarbonyl (Boc) and Phthaloyl (Pht).

A plausible synthetic route would likely involve the reaction of a suitable starting material, such as 2-methyl-1,2-propanediol, with an N-Boc protected hydroxylamine (B1172632) derivative under conditions that favor nucleophilic substitution. The choice of reagents and reaction conditions is crucial to ensure the selective formation of the desired product.

For instance, a general strategy for synthesizing Boc-protected aminooxy amines involves using Cbz-protected amino alcohols as starting materials. nih.gov This highlights the modular nature of these synthetic approaches.

Convergent and Linear Synthesis Pathways for Aminooxy Alcohols

Both linear and convergent strategies are employed in the synthesis of aminooxy alcohols, each with its own set of advantages.

Linear Synthesis: In a linear sequence, the molecule is assembled step-by-step, with each reaction building upon the previous one. A potential linear synthesis of an aminooxy alcohol might start with a simple precursor and sequentially introduce the necessary functional groups. For example, one could envision a pathway starting from 2-amino-2-methyl-1-propanol, where the amino group is transformed into an aminooxy group. chemicalbook.comgoogle.comgoogle.com However, such a direct conversion can be challenging. A more practical linear approach might involve starting with a molecule already containing a protected hydroxylamine and building the rest of the structure.

Regioselective and Stereoselective Synthesis Considerations

For aminooxy alcohols with chiral centers, controlling the stereochemistry is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer, which is often crucial for biological activity.

Regioselectivity: In reactions involving multifunctional molecules, regioselectivity refers to the preferential reaction at one functional group or position over another. For instance, in the synthesis of aminooxy alcohols from epoxides, the ring-opening reaction must be regioselective to ensure the correct placement of the aminooxy and hydroxyl groups. diva-portal.orgorganic-chemistry.org The use of directing groups can often control the regioselectivity of such reactions. diva-portal.org

Stereoselectivity: The creation of chiral centers with a specific configuration is a key challenge in organic synthesis. Methods for achieving stereoselectivity in amino alcohol synthesis include:

Substrate Control: The inherent chirality of the starting material can direct the formation of new stereocenters. diva-portal.org

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemical outcome of a reaction. diva-portal.org

Catalyst Control: Chiral catalysts can be used to create enantiomerically enriched products. The Sharpless asymmetric aminohydroxylation is a classic example of a catalyst-controlled reaction for synthesizing amino alcohols. diva-portal.org

Recent advancements have highlighted the use of electrocatalytic radical cross-couplings and bienzymatic processes involving laccases and transaminases for the stereoselective synthesis of amino alcohols. nih.govrsc.org These methods offer efficient and environmentally friendly alternatives to traditional synthetic routes.

Process Optimization for Research and Scaled Production

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires significant process optimization. The goal is to develop a robust, efficient, and cost-effective process that consistently delivers a high-purity product.

Key aspects of process optimization include:

Reagent and Solvent Selection: Choosing readily available, inexpensive, and environmentally benign reagents and solvents is crucial for large-scale synthesis. google.com

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading can significantly improve yield and purity while minimizing energy consumption.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization instead of chromatography, is essential for industrial production. google.com

Process Safety: A thorough evaluation of the process for potential hazards is necessary to ensure safe operation on a large scale.

For the synthesis of related compounds like N-protected amino acids, methods have been developed to reduce the number of steps and the amount of organic solvents used, which is a key consideration for sustainable and economical production. google.com

Chemical Reactivity and Derivatization Pathways of 2 Aminooxy 2 Methylpropan 1 Ol

Oximation Reactions: Formation of Covalent Oxime Linkages

The reaction between an aminooxy group (R-ONH₂) and a carbonyl compound, such as an aldehyde or ketone, results in the formation of a stable oxime ether linkage (-C=N-O-). This process, known as oximation or oxime ligation, is a cornerstone of chemoselective and biocompatible conjugation strategies. nih.govnih.gov Due to its high efficiency and the stability of the resulting bond, this reaction is widely employed in fields ranging from drug discovery to materials science. chemrxiv.orgorganic-chemistry.org

Mechanistic Insights into Oxime Formation with Carbonyl Compounds (Aldehydes and Ketones)

The formation of an oxime from an aminooxy compound and a carbonyl group proceeds through a two-step mechanism involving a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. nsf.gov This step is generally reversible and leads to the formation of a neutral carbinolamine intermediate.

Step 1: Nucleophilic Addition

Generated code

Step 2: Acid-Catalyzed Dehydration

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The aminooxy group is considered a "supernucleophile" due to the alpha effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, making it more reactive than a corresponding primary amine. nih.gov This increased nucleophilicity contributes to the efficiency of the initial addition step. nih.gov

Kinetic and Thermodynamic Parameters Governing Oximation Efficiency

The efficiency and rate of oxime formation are significantly influenced by several factors, most notably pH. The reaction exhibits a characteristic bell-shaped pH-rate profile, with optimal rates typically observed in the mildly acidic range of pH 4-5. researchgate.netthieme-connect.de This is a consequence of the two-step mechanism. At low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, slowing the initial attack. Conversely, at high pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. pearson.com

The equilibrium of the reaction favors oxime formation, particularly due to the stability of the resulting C=N double bond conjugated with the oxygen atom. msu.edu However, the reaction can be slow at neutral pH, especially when using less reactive ketones as substrates or when reactants are at low concentrations. thieme-connect.deorganic-chemistry.org

ParameterEffect on OximationRationale
pH Optimal around 4-5Balances the need for a free nucleophile (aminooxy group) and acid catalysis for the dehydration step. researchgate.netthieme-connect.de
Carbonyl Substrate Aldehydes react faster than ketonesKetones are sterically more hindered and electronically less electrophilic than aldehydes. organic-chemistry.orggoogle.com
Concentration Higher concentration increases rateOximation is a bimolecular reaction, so its rate is dependent on the concentration of both reactants.
Temperature Higher temperature increases rateProvides the necessary activation energy for the reaction, though may not be suitable for thermally sensitive biomolecules.

Catalytic Strategies for Enhanced Oxime Ligation (e.g., Aniline (B41778) Catalysis)

To overcome the sluggish reaction rates at neutral or physiological pH, various catalytic strategies have been developed. Aniline and its derivatives have emerged as highly effective nucleophilic catalysts for oxime ligation. researchgate.netnih.gov

The mechanism of aniline catalysis involves the rapid formation of a highly reactive protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound. This intermediate is more electrophilic than the original carbonyl, and is thus more susceptible to attack by the aminooxy nucleophile. researchgate.net Aniline is subsequently regenerated, completing the catalytic cycle.

Recent studies have shown that substituted anilines can offer even greater catalytic activity. For instance, p-phenylenediamine (B122844) has been demonstrated to be a superior catalyst to aniline for oxime conjugations at neutral pH (pH 7). researchgate.netthieme-connect.de Its higher efficacy is attributed to the electron-donating properties of the second amino group, which enhances the nucleophilicity of the catalyst. Furthermore, its greater aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements. msu.edu

CatalystRelative EfficiencyKey Advantages
Aniline BaselineFirst widely adopted catalyst, effective at mildly acidic pH. researchgate.netnih.gov
p-Phenylenediamine Up to 19-fold faster than aniline at pH 7Highly effective at neutral pH, even at low millimolar concentrations. researchgate.netthieme-connect.de
m-Phenylenediamine (B132917) ~2-fold more effective than aniline at equal concentrationsHigh aqueous solubility allows for use at high concentrations, resulting in significant rate acceleration. msu.edu

Transformations Involving the Primary Alcohol Moiety

The primary alcohol group in 2-(Aminooxy)-2-methylpropan-1-ol provides a second site for chemical modification, allowing for the introduction of diverse functional groups through esterification and etherification reactions. However, the presence of the aminooxy group introduces challenges of chemoselectivity. In analogous amino alcohols, the amine is typically more nucleophilic than the alcohol, leading to preferential N-functionalization. researchgate.net While the aminooxy group is less nucleophilic than a primary amine, selective O-functionalization of the alcohol often requires careful selection of reaction conditions or the use of protecting groups. organic-chemistry.org

Esterification Reactions for Functional Group Introduction

Esterification of the primary alcohol can be achieved using various standard methods, such as reaction with an acyl chloride, acid anhydride, or through Fischer esterification with a carboxylic acid. pearson.comlibretexts.org

Given the acidic conditions of Fischer esterification (typically using a strong acid catalyst like H₂SO₄), this method may not be ideal if the final product needs to maintain an unreacted aminooxy group for subsequent oximation, as the low pH would protonate the aminooxy moiety.

Reaction with acyl chlorides or anhydrides is often more suitable. To achieve selective O-acylation over N-acylation of the aminooxy group, the reaction can be performed under controlled conditions. Alternatively, protection of the aminooxy group may be necessary. One common strategy for protecting amino groups in the presence of alcohols is the formation of a carbamate (B1207046) (e.g., Boc or Cbz), which decreases the nucleophilicity of the nitrogen. organic-chemistry.org After esterification of the alcohol, the protecting group can be removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz) to regenerate the free aminooxy group.

Recent research on 1,2-amino alcohols has highlighted the use of transition metal ions, such as Cu(II), to direct the chemoselective O-acylation in aqueous media, which could be an applicable strategy. nih.govnih.gov

Etherification and Alkylation Processes

The formation of an ether from the primary alcohol moiety typically involves the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org

The strongly basic conditions required for alkoxide formation pose a significant challenge, as the N-H bond of the aminooxy group is also acidic and could be deprotonated. Therefore, protection of the aminooxy group is generally required before etherification. Silyl ethers or benzyl (B1604629) ethers are common protecting groups for alcohols, but in this case, the aminooxy group is the one needing protection. uwindsor.camasterorganicchemistry.com

A potential strategy involves the formation of an N,O-acetal to protect both the aminooxy and the adjacent alcohol functionalities if necessary, though selective protection of just the aminooxy group is preferable. thieme-connect.de More advanced, selective etherification methods developed for complex molecules could also be adapted. These include stereoretentive methods involving aziridinium (B1262131) intermediates (for amino alcohols) or radical-based approaches using visible-light photoredox catalysis to generate alkoxy radicals for C-H functionalization. nih.govnih.gov

Selective Chemical Modifications of the Aminooxy Group

The aminooxy group (-O-NH₂) of 2-(Aminooxy)-2-methylpropan-1-ol is a potent nucleophile, a property enhanced by the presence of the adjacent oxygen atom bearing a lone pair of electrons. acs.orgnih.gov This phenomenon, known as the alpha effect, makes the aminooxy group more nucleophilic than a primary amine. acs.orgnih.gov This heightened reactivity allows for highly selective chemical modifications, primarily through reactions with carbonyl compounds.

Oxime Ligation: The most prominent reaction involving the aminooxy group is its condensation with aldehydes or ketones to form a stable oxime bond. iris-biotech.deyoutube.comyoutube.com This reaction, often referred to as oxime ligation, is a cornerstone of "click chemistry" due to its efficiency, selectivity, and the stability of the resulting product. nih.gov The reaction proceeds readily, often under mild acidic conditions, and forms a kinetically stable C=N-O linkage. iris-biotech.deglenresearch.com Compared to the imines (Schiff bases) formed from primary amines and carbonyls, oximes exhibit significantly greater stability against hydrolysis. nih.goviris-biotech.deglenresearch.com This stability makes oxime ligation a robust method for conjugating molecules in various applications, including the synthesis of large proteins and cyclic peptides. iris-biotech.de

N-Oxyamide Formation: The aminooxy group can also be acylated to form N-oxyamides. This reaction provides another pathway for derivatization, for instance, in the functionalization of sugars, nucleosides, and peptides. acs.orgnih.gov

Reductive Amination: Following the formation of an oxime, the C=N double bond can be reduced to a single bond, typically using a reducing agent like sodium cyanoborohydride. acs.orgnih.gov This two-step process of oxime formation followed by reduction results in a stable hydroxylamine (B1172632) linkage, providing another route for derivatization. acs.orgnih.gov

The table below summarizes the key selective modification reactions of the aminooxy group.

Reaction TypeReactantFunctional Group TargetedResulting Bond/ProductKey Features
Oxime Ligation Aldehydes, KetonesAminooxy (-ONH₂)Oxime (C=N-O)Highly stable bond, more stable than imines; chemoselective reaction. iris-biotech.deglenresearch.cominterchim.fr
Acylation Acylating Agents (e.g., acid chlorides, anhydrides)Aminooxy (-ONH₂)N-OxyamideForms a stable amide-like linkage. acs.orgnih.gov
Reductive Amination Aldehyde/Ketone followed by a reducing agent (e.g., NaBH₃CN)Aminooxy (-ONH₂)Hydroxylamine (CH-NH-O)Two-step reaction converting carbonyl to a stable substituted hydroxylamine linkage. acs.orgnih.gov
Alkylation Alkyl HalidesAminooxy (-ONH₂)N-AlkoxyamineCan attach various alkyl groups to the nitrogen atom. chimia.ch

This table provides an overview of selective chemical modifications targeting the aminooxy functional group.

Stability and Degradation Pathways of Aminooxy Functional Groups

The stability of the aminooxy functional group is a critical factor in its application. Generally, alkoxyamines like 2-(Aminooxy)-2-methylpropan-1-ol are colorless solids or liquids that can be handled in the air. chimia.ch

Stability: The stability of the aminooxy group itself can be influenced by its chemical environment. For instance, in peptide synthesis, protecting the aminooxy group with a fluorenylmethyloxycarbonyl (Fmoc) group has been shown to create highly stable precursors that can withstand various reaction conditions, including oxidative folding, and allow for long-term storage. rsc.org The primary product of its most common reaction, the oxime linkage, is noted for its high stability, especially when compared to imine bonds formed from primary amines. iris-biotech.deglenresearch.cominterchim.fr This stability is crucial for applications requiring robust molecular constructs.

Degradation Pathways: The most significant degradation pathway for alkoxyamines involves the homolytic cleavage of the carbon-oxygen bond (C–ON). chimia.chrsc.org This bond is relatively weak and can dissociate under thermal induction. chimia.ch The homolysis of the C–ON bond generates two radical species: a persistent nitroxide radical and a transient, reactive carbon-centered radical. chimia.chrsc.org

This thermally induced degradation is the fundamental principle behind Nitroxide-Mediated Polymerization (NMP), a controlled radical polymerization technique where alkoxyamines are used as initiators. chimia.chrsc.org The reversible cleavage and recombination of the radicals allow for controlled polymer chain growth. chimia.chresearchgate.net While this is a "degradation" of the original molecule, it is a controlled and useful reactive pathway in materials science. rsc.org

The general degradation of many nitrogen-containing organic compounds often proceeds via deamination (loss of an amine group) and decarboxylation (loss of a carboxyl group). uaeu.ac.aenih.gov While 2-(Aminooxy)-2-methylpropan-1-ol does not have a carboxyl group, the cleavage of the N-O or C-O bonds represents its primary degradation routes under specific conditions like heat. chimia.chrsc.org Hydroxylamine and its derivatives can also be susceptible to decomposition with heat. youtube.com

The table below outlines factors influencing the stability and degradation of the aminooxy functional group.

Factor/ConditionEffect on Aminooxy Group/AlkoxyamineResulting Products/State
Reaction with Carbonyls Forms a stable oxime linkage.Stable oxime conjugate. iris-biotech.deinterchim.fr
Use of Protecting Groups (e.g., Fmoc) Increases stability for storage and multi-step synthesis.Stable, protected aminooxy precursor. rsc.org
Thermal Stress (Heat) Induces homolytic cleavage of the C–ON bond.Persistent nitroxide radical and a reactive carbon-centered radical. chimia.chrsc.org
Reaction with Electrophiles Can lead to attachment at either the oxygen or nitrogen atom.Alkylated or acylated derivatives. youtube.comchimia.ch

This table summarizes the conditions affecting the stability and degradation pathways of the aminooxy functional group.

Applications of 2 Aminooxy 2 Methylpropan 1 Ol in Chemical Biology and Bioconjugation

Bioorthogonal Ligation via Oxime Chemistry

The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime linkage is a premier example of bioorthogonal chemistry. nih.govrsc.org This ligation is highly chemoselective, proceeding efficiently in aqueous solutions at or near neutral pH, and the resulting oxime bond is exceptionally stable under physiological conditions. nih.govrsc.org The reaction can be accelerated by catalysts such as aniline (B41778), which enhances the rate of conjugation, a critical factor for time-sensitive applications like radiolabeling. nih.gov The reliability and versatility of oxime ligation have led to its widespread use in creating a variety of bioconjugates, from glycopeptides to complex protein probes. nih.gov

Glycoproteins and polysaccharides can be specifically targeted for labeling using aminooxy-functionalized reagents. The strategy involves the gentle oxidation of cis-diol moieties present in their carbohydrate chains. Treatment with sodium periodate (B1199274) (NaIO₄) selectively cleaves the bond between adjacent carbons bearing hydroxyl groups, converting them into reactive aldehyde groups. rsc.org These newly created aldehydes serve as chemical handles for conjugation with molecules containing an aminooxy group, such as derivatives of 2-(Aminooxy)-2-methylpropan-1-ol. rsc.orgacs.org This method allows for the site-specific attachment of probes, such as fluorescent dyes or biotin, to the glycan portions of these biomolecules, preserving the integrity of the protein backbone. acs.org

Site-specific functionalization of antibodies is crucial for the development of therapeutics like antibody-drug conjugates (ADCs) and diagnostic reagents. medchemexpress.comnih.gov Oxime ligation provides a powerful tool for achieving this with high precision. One common method involves the periodate oxidation of the Fc glycan region of an antibody, which is located away from the antigen-binding site, thus minimizing interference with the antibody's function. rsc.orgmedchemexpress.com The resulting aldehydes are then reacted with an aminooxy-containing drug or probe. medchemexpress.com

An alternative advanced strategy involves genetic code expansion, where an unnatural amino acid (UAA) containing a ketone group, such as p-acetylphenylalanine, is incorporated into the antibody's structure at a specific site. medchemexpress.comresearchgate.net This genetically encoded ketone then serves as a unique, bioorthogonal handle for precise conjugation with an aminooxy-functionalized molecule, yielding a homogeneous conjugate with a defined drug-to-antibody ratio (DAR). medchemexpress.com This level of control is difficult to achieve with traditional methods that target native amino acids like lysine (B10760008) or cysteine. nih.gov

The principles of oxime ligation can be extended from isolated biomolecules to the surfaces of living cells through a technique known as metabolic glycoengineering (MGE). nih.govnih.gov In this approach, cells are cultured with a synthetic monosaccharide precursor that has been modified with a bioorthogonal functional group, such as a ketone. nih.gov The cell's metabolic machinery processes this unnatural sugar and incorporates it into the glycan structures (the "glycome") on the cell surface. nih.govnih.govsigmaaldrich.com

Once the cell surface is decorated with these ketone-bearing glycans, it can be "painted" with aminooxy-functionalized probes. This allows for the specific labeling and imaging of glycans on living cells without disrupting their viability, providing a powerful method to study glycan trafficking, organization, and their role in cell-cell interactions. nih.govsigmaaldrich.com

Development of Fluorescent Probes and Imaging Agents (e.g., CF® Dye Aminooxy Conjugates)

The aminooxy group is a key component in the design of modern fluorescent probes for labeling biomolecules. Many next-generation fluorophores, such as Biotium's CF® Dyes, are available as aminooxy derivatives. nih.govacs.org These probes combine the bioorthogonal reactivity of the aminooxy group with the superior brightness, photostability, and water solubility of advanced dyes. acs.orgacs.org

CF® Dye aminooxy conjugates are used to fluorescently tag biomolecules that contain or have been modified to contain aldehyde or ketone groups. nih.govacs.org This enables highly specific and sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and Western blotting. An advantage of certain CF® Dyes, like CF488A, is that they are minimally charged, which helps to preserve the natural isoelectric point of the labeled protein and maintain its biological specificity, a notable improvement over some traditional dyes that carry multiple negative charges. nih.gov

Dye NameExcitation (nm)Emission (nm)Color
CF®488A Aminooxy 490515Green
CF®568 Aminooxy nih.gov562583Red
CF™594 Aminooxy acs.org593614Deep Red
CF®DI Aminooxy Dyes nih.gov(Matched)(Matched)Various

Table 1: Properties of selected CF® Dye Aminooxy conjugates. These dyes are designed for stable labeling of molecules containing aldehyde or ketone groups. CF®DI dyes are specifically engineered to be matched in size and charge, ensuring that conjugation with different colors does not significantly alter the properties of the labeled protein. nih.govnih.gov

Strategies for Biomolecule Immobilization and Surface Functionalization

The specific and stable nature of the oxime bond makes it an ideal tool for immobilizing biomolecules onto surfaces for applications such as biosensors and microarrays. nih.govnih.govnih.gov The general strategy involves functionalizing a surface (e.g., glass, gold, or a polymer) with either carbonyl or aminooxy groups. An aminooxy-containing linker, potentially derived from 2-(Aminooxy)-2-methylpropan-1-ol, can be used to prepare surfaces that are ready to capture any biomolecule engineered to contain an aldehyde or ketone. nih.gov

A prime example is the creation of glycan microarrays. In this technique, oligosaccharides are first modified to contain a reactive handle. They can then be printed onto an aminooxy-activated surface, creating a dense array of different glycans. These microarrays are powerful tools for studying protein-carbohydrate interactions and identifying ligands for carbohydrate-binding proteins like lectins. nih.gov This approach ensures a covalent, oriented, and stable attachment of the biomolecule, which is critical for the sensitivity and reliability of the assay. nih.govnih.gov

Role in the Design of Biologically Active Molecules and Probes

The versatility of oxime ligation extends to the rational design and synthesis of a wide range of biologically active molecules and probes. nih.gov By serving as a stable and reliable linker, the aminooxy moiety facilitates the connection of different molecular components to create novel functions.

Key research findings and applications include:

Peptide-Based Probes and Inhibitors : Oxime ligation is used to cyclize peptides or to attach various chemical fragments to a peptide scaffold. mdpi.comacs.org This "tethered fragment" approach allows for the rapid screening of different functionalities to optimize the binding affinity and selectivity of peptide-based inhibitors for targets like protein tyrosine phosphatases. mdpi.com

Antibody-Drug Conjugates (ADCs) : As mentioned previously, the aminooxy linker is integral to constructing next-generation ADCs with defined stoichiometry and site-specific conjugation. medchemexpress.com

PROTACs : Aminooxy-containing linkers are also employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The stability and modularity of the aminooxy linker are advantageous in connecting the target-binding and ligase-binding moieties. medchemexpress.commedchemexpress.com

Multivalent Systems : Hydrophilic, multivalent scaffolds terminating in multiple aminooxy groups have been synthesized. nih.gov These can be used to create high-avidity binders by conjugating them to multiple copies of a ligand, which is particularly useful for studying interactions involving carbohydrate-binding proteins. nih.gov

Future Directions and Emerging Research Applications

Exploration of Novel Catalytic Systems for Aminooxy Reactions

The formation of an oxime bond, known as oxime ligation, is a cornerstone reaction for aminooxy compounds. While effective, this reaction can be slow at neutral pH, which is often required for biological applications. researchgate.netresearchgate.net This has spurred research into catalytic systems to accelerate the reaction rate. Aniline (B41778) has been identified as a nucleophilic catalyst that significantly enhances the rate of oxime formation, increasing it by as much as 40-fold at neutral pH. researchgate.net It functions by forming a more reactive intermediate Schiff base with the carbonyl compound, which then readily reacts with the aminooxy group. researchgate.netnih.gov

Building on this, researchers have explored substituted anilines to find even more efficient catalysts. researchgate.net Studies have shown that anilines with electron-donating groups are superior catalysts at pH 7. researchgate.net One particularly effective catalyst is p-phenylenediamine (B122844), which, at a low concentration of 2 mM, can produce a 120-fold faster rate of protein modification compared to an uncatalyzed reaction and is 20-fold faster than the equivalent aniline-catalyzed reaction. researchgate.net Another catalyst, m-phenylenediamine (B132917) (mPDA), has also been shown to yield substantial oxime formation under mild conditions. nih.gov The ongoing goal is to develop catalysts that are highly efficient at low, non-toxic concentrations under physiological pH, further broadening the scope of aminooxy ligations in living systems. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts for Oxime Ligation

Catalyst pH Condition Concentration Rate Enhancement (vs. Uncatalyzed) Reference
Aniline Neutral Not specified ~40-fold researchgate.net
p-Phenylenediamine 7 2 mM 120-fold researchgate.net
m-Phenylenediamine 7 5 mM Substantial formation nih.gov

Development of Advanced Analytical Techniques Utilizing Aminooxy Derivatization

The specific reactivity of the aminooxy group is being harnessed to create advanced analytical methods. A key strategy is "derivatization," where an aminooxy-containing probe is attached to a target molecule (an aldehyde or ketone) to make it detectable.

A prime example is the development of a continuous fluorescence assay to monitor the kinetics of oxime ligation in real-time. nih.gov In this system, an aminooxy group is attached to a dansyl fluorophore. The fluorescence of the dansyl group increases significantly when it reacts with a hydrophobic aldehyde or ketone. This change in fluorescence provides a direct, continuous measure of the reaction progress, allowing for detailed kinetic analysis of the ligation process and the effectiveness of various catalysts. nih.gov This principle can be extended to quantify aldehydes or ketones in complex samples by reacting them with an aminooxy-fluorophore probe and measuring the resulting fluorescence.

This derivatization strategy is highly versatile. By choosing different reporter groups (e.g., fluorophores, chromophores, or mass tags) to attach to the aminooxy linker, a wide range of analytical techniques, including spectroscopy, mass spectrometry, and chromatography, can be enhanced for the sensitive and selective detection of carbonyl-containing compounds.

Role in the Synthesis of Radiopharmaceuticals and Imaging Agents

The chemoselective nature of the oxime ligation is highly valuable in the synthesis of radiopharmaceuticals for medical imaging, particularly Positron Emission Tomography (PET). PET imaging relies on molecules tagged with a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F).

The aminooxy group provides a powerful handle for incorporating ¹⁸F into larger molecules like peptides or antibodies. A common strategy involves using [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a widely available radiotracer. The aldehyde group in the open-chain form of [¹⁸F]FDG can react with an aminooxy-functionalized targeting molecule (e.g., a peptide designed to bind to cancer cells) to form a stable, radiolabeled oxime conjugate. researchgate.net The efficiency of this radiolabeling reaction is crucial due to the short half-life of ¹⁸F. The use of catalysts like aniline is often employed to ensure rapid and high-yield conjugation, making the process viable for clinical production. researchgate.net This methodology allows for the modular construction of PET imaging agents, where a targeting vector is coupled to the radioactive payload via a reliable aminooxy-aldehyde reaction.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The versatility of 2-(aminooxy)-2-methylpropan-1-ol and related compounds places them at the nexus of chemistry, biology, and materials science, enabling the creation of novel hybrid structures.

At the chemistry-biology interface, the primary application is bioconjugation. nih.gov The aminooxy group allows for the site-specific modification of biomolecules. For instance, researchers can attach drugs, probes, or polyethylene (B3416737) glycol (PEG) chains to proteins that have been engineered to contain a ketone or aldehyde group. researchgate.net This has led to the development of precisely constructed antibody-drug conjugates (ADCs) for targeted cancer therapy. researchgate.net Furthermore, aminooxy groups are used to create "neo-glycopeptides" by reacting aminooxy-functionalized amino acids with sugars, providing tools to study the complex role of glycosylation in protein structure and function. nih.goviris-biotech.de

In materials science, this chemistry is being used to build complex, well-defined macromolecular structures. For example, hydrophilic aminooxy linkers and multivalent core molecules can be synthesized and subsequently reacted with aldehyde- or ketone-bearing molecules. nih.gov This approach has been used to construct trivalent glycoconjugates and has the potential for creating larger, more complex structures like glycodendrimers. nih.gov These highly branched, sugar-coated materials are of interest for studying and interfering with biological processes involving protein-carbohydrate interactions, such as viral entry into cells. nih.gov The combination of biological targeting molecules with synthetic material scaffolds, all connected via the stable oxime linkage, represents a powerful strategy for developing advanced biomaterials and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-(Aminooxy)-2-methylpropan-1-ol, and how can reaction efficiency be optimized?

The Mitsunobu reaction is a key methodology for synthesizing aminooxy compounds. For example, the preparation of N-[2-(Aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium iodide (QDA) involves coupling alcohols with hydroxylamine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . To optimize efficiency, parameters such as solvent polarity (e.g., THF or DMF), stoichiometric ratios of reagents, and reaction temperature should be systematically evaluated. Reaction progress can be monitored via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 2-(Aminooxy)-2-methylpropan-1-ol?

  • NMR : The 1H^1H-NMR spectrum should show characteristic peaks for the aminooxy (-O-NH₂) group (δ ~5.5–6.5 ppm for NH₂) and methyl groups (δ ~1.2–1.4 ppm). 13C^{13}C-NMR will confirm the quaternary carbon adjacent to the aminooxy moiety.
  • IR : A strong absorption band at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O stretch) are diagnostic.
  • MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (C₄H₁₁NO₂, exact mass 105.0790) and detect impurities .

Q. What purification techniques are recommended for isolating 2-(Aminooxy)-2-methylpropan-1-ol, and how does solvent selection impact yield?

Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is commonly used. For high-purity isolation, fractional distillation under reduced pressure may be employed. Solvent selection is critical: polar aprotic solvents (e.g., DCM) improve solubility but may co-elute impurities, while nonpolar solvents reduce yield due to poor solubility. Process simulation tools (e.g., Aspen HYSYS) can model distillation efficiency for scale-up .

Advanced Research Questions

Q. How can excess molar volume (VEV^EVE) and refractive index (nDn_DnD​) measurements elucidate intermolecular interactions in binary mixtures containing 2-(Aminooxy)-2-methylpropan-1-ol?

Excess parameters (VEV^E, nDEn_D^E) derived from density and refractometric data (at 298 K) reveal hydrogen bonding and dipole-dipole interactions. For example, negative VEV^E values indicate strong intermolecular associations (e.g., between the aminooxy group and polar solvents like water). Positive nDEn_D^E suggests disruption of solvent-solvent interactions. These measurements require precise calibration of Anton Paar densitometers and refractometers .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of 2-(Aminooxy)-2-methylpropan-1-ol across studies?

Discrepancies may arise from differences in sample purity, measurement conditions, or hydration states. To address this:

  • Conduct purity analysis via HPLC with UV detection (λ = 210–220 nm).
  • Standardize testing conditions (temperature, humidity) using controlled environmental chambers.
  • Compare data with structurally similar compounds (e.g., 2-Amino-2-methyl-1-propanol, pH 9.5 ) to identify outliers.

Q. How does the choice of solvent system in the Mitsunobu reaction influence the synthesis of derivatives like 2-(Aminooxy)-2-methylpropionic acid HCl?

Polar solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine derivatives but may promote side reactions (e.g., oxidation). Nonpolar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics. A mixed solvent system (e.g., THF:water 4:1) balances reactivity and selectivity. Reaction progress should be monitored via 19F^{19}F-NMR if fluorinated reagents are used .

Q. What experimental designs assess the stability of 2-(Aminooxy)-2-methylpropan-1-ol under varying pH and temperature?

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C. Monitor degradation via LC-MS over 72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Accelerated stability studies (40–60°C) can predict shelf-life under ambient conditions.
  • Light Sensitivity : Expose samples to UV light (254 nm) and track photodegradation products .

Q. How can chemometric approaches optimize reaction parameters for synthesizing derivatives with specific substituents?

Response Surface Methodology (RSM) combined with Central Composite Design (CCD) can model the effects of variables (e.g., temperature, catalyst loading, solvent ratio) on yield and selectivity. For example, a 3-factor CCD experiment (15–20 runs) identifies optimal conditions for introducing methyl or phenyl groups into the aminooxy scaffold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.